

# **Unveiling YCH1899: A New-Generation PARP Inhibitor Overcoming Therapeutic Resistance**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

YCH1899 is a novel and potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] As a phthalazin-1(2H)-one derivative, its development marks a significant advancement in the landscape of cancer therapeutics, particularly in addressing the challenge of acquired resistance to existing PARP inhibitors.[2][3] [4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of YCH1899, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

## **Chemical Structure and Physicochemical Properties**

**YCH1899** is chemically identified as 4-((2-fluoro-5-((5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)carbonyl)phenyl)methyl)phthalazin-1(2H)-one. Its fundamental properties are summarized in the table below.



Property	Value
Molecular Formula	C25H18BrFN6O3
Molecular Weight	549.4 g/mol
CAS Number	3032451-66-1
Appearance	Solid
Solubility	Soluble in DMSO

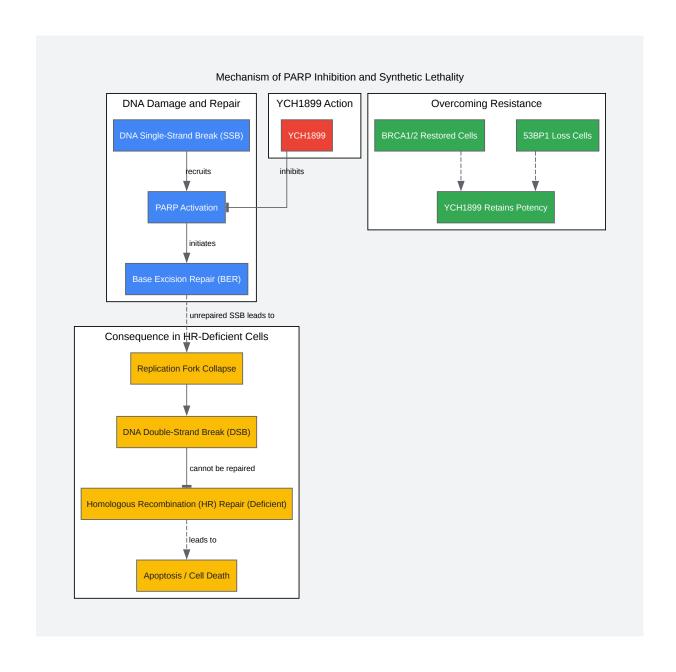
## **Biological Activity and Mechanism of Action**

YCH1899 is a highly potent inhibitor of PARP1 and PARP2, with an IC50 value of less than 0.001 nM for both enzymes.[1][6] Its mechanism of action is centered on the inhibition of PARP-mediated DNA repair, leading to the accumulation of DNA single-strand breaks, which subsequently collapse replication forks to generate cytotoxic DNA double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this targeted inhibition of a key DNA repair pathway induces synthetic lethality.

A key feature of **YCH1899** is its ability to overcome resistance to other PARP inhibitors like olaparib and talazoparib.[2][3][4][5] This is attributed to its retained activity in cancer cells that have developed resistance through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1.[2][4]

## Signaling Pathway of PARP Inhibition and Synthetic Lethality





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Caption: Signaling pathway of YCH1899-mediated PARP inhibition.



# Preclinical Data In Vitro Activity

**YCH1899** has demonstrated potent anti-proliferative activity against a range of cancer cell lines, including those resistant to other PARP inhibitors.

Cell Line	Genotype	IC50 (nM)
Capan-1	BRCA2 mutant	0.10[1]
Capan-1/OP (Olaparib- resistant)	0.89[1][2]	
Capan-1/TP (Talazoparib-resistant)	1.13[1][2]	
V-C8	BRCA2 mutant	1.19[1]
V79	BRCA wild-type	44.24[1]
HCT-15	BRCA wild-type	Not specified
HCC1937	BRCA1 mutant	4.54[6]

## In Vivo Activity

In a mouse xenograft model using olaparib-resistant MDA-MB-436 breast cancer cells, **YCH1899** demonstrated a reduction in tumor growth at doses of 12.5 and 25 mg/kg.[6]

## **Pharmacokinetic Properties**

Pharmacokinetic studies in rats have shown that **YCH1899** possesses acceptable properties for an orally administered drug.[1][2][4][5]

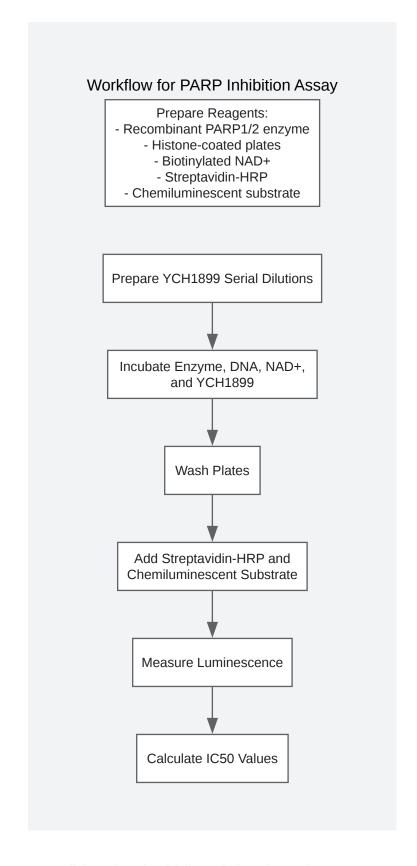
Species	Route of Administration	Observation
Rats	Oral	Acceptable pharmacokinetic properties[1][2][4][5]
Rats	Intravenous (5 mg/kg)	Moderate clearance rate[2]



# **Experimental Protocols PARP1/2 Inhibition Assay**

A detailed protocol for determining the IC50 of **YCH1899** against PARP1 and PARP2 would typically involve a commercially available chemiluminescent or fluorescent-based assay. The general workflow is as follows:





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Caption: General workflow for a PARP inhibition assay.



## **Cell Proliferation Assay**

The anti-proliferative activity of **YCH1899** is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

#### Methodology:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **YCH1899** for a specified period (e.g., 72 hours).
- CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.
- The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

### In Vivo Xenograft Model

The anti-tumor efficacy of **YCH1899** in vivo is evaluated using animal models.

#### Methodology:

- Human cancer cells (e.g., olaparib-resistant MDA-MB-436) are subcutaneously implanted into immunodeficient mice.
- Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- YCH1899 is administered orally at specified doses and schedules.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and may be used for further analysis.

### Conclusion

**YCH1899** is a promising next-generation PARP inhibitor with potent activity against both sensitive and resistant cancer cell lines. Its ability to overcome common mechanisms of



resistance to existing PARP inhibitors highlights its potential as a valuable therapeutic agent in the treatment of various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

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